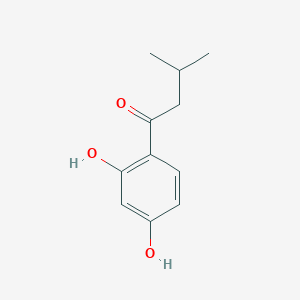
1-(2,4-Dihydroxyphenyl)-3-methylbutan-1-one
Descripción general
Descripción
1-(2,4-Dihydroxyphenyl)-3-methylbutan-1-one, commonly known as sulbutiamine, is a synthetic derivative of thiamine (vitamin B1) that was first developed in Japan in the 1960s. It is a lipophilic compound that can easily cross the blood-brain barrier, and has been found to have potential therapeutic applications in various neurological and psychiatric disorders.
Mecanismo De Acción
Sulbutiamine is believed to act on the cholinergic and dopaminergic systems in the brain, increasing the release of acetylcholine and dopamine. This leads to an improvement in cognitive function and mood.
Efectos Bioquímicos Y Fisiológicos
Sulbutiamine has been found to increase glucose utilization in the brain, leading to an increase in ATP production and improved energy metabolism. It has also been found to increase the levels of various neurotransmitters, including acetylcholine, dopamine, and serotonin.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Sulbutiamine has several advantages for lab experiments, including its lipophilic nature, which allows it to easily cross the blood-brain barrier and exert its effects on the brain. However, its synthetic nature and potential toxicity at high doses may limit its use in certain experiments.
Direcciones Futuras
There are several potential future directions for research on sulbutiamine, including further studies on its effects on cognitive function and mood in healthy individuals, as well as its potential therapeutic applications in various neurological and psychiatric disorders. Additionally, studies on the optimal dosing and administration of sulbutiamine are needed to fully understand its potential benefits and limitations.
Aplicaciones Científicas De Investigación
Sulbutiamine has been widely studied for its potential therapeutic effects on various neurological and psychiatric disorders, including Alzheimer's disease, Parkinson's disease, depression, and anxiety. It has been found to enhance cognitive function, improve mood, and reduce fatigue.
Propiedades
Número CAS |
15116-14-0 |
|---|---|
Nombre del producto |
1-(2,4-Dihydroxyphenyl)-3-methylbutan-1-one |
Fórmula molecular |
C11H14O3 |
Peso molecular |
194.23 g/mol |
Nombre IUPAC |
1-(2,4-dihydroxyphenyl)-3-methylbutan-1-one |
InChI |
InChI=1S/C11H14O3/c1-7(2)5-10(13)9-4-3-8(12)6-11(9)14/h3-4,6-7,12,14H,5H2,1-2H3 |
Clave InChI |
AFLATBREDGLLKS-UHFFFAOYSA-N |
SMILES |
CC(C)CC(=O)C1=C(C=C(C=C1)O)O |
SMILES canónico |
CC(C)CC(=O)C1=C(C=C(C=C1)O)O |
Origen del producto |
United States |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details











Synthesis routes and methods III
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


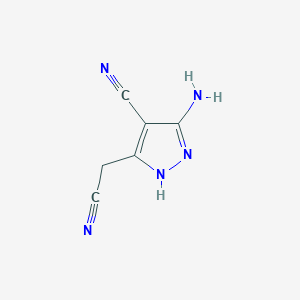
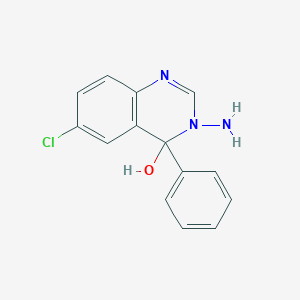
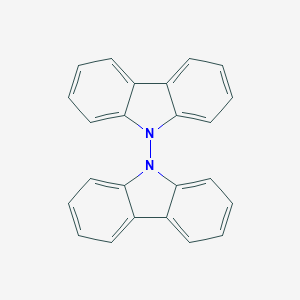
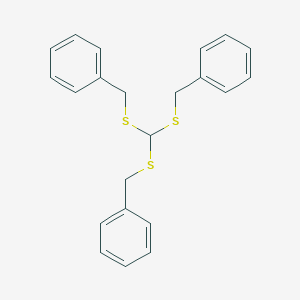
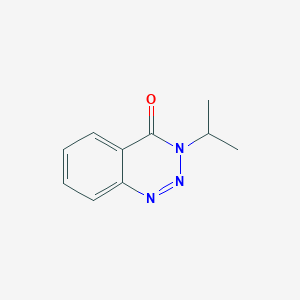





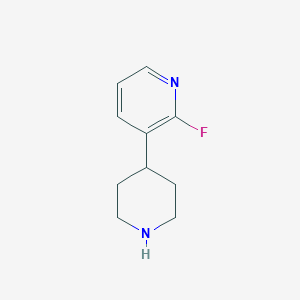
![Acetic acid, [4-chloro-2-(1-phenyl-1H-pyrazol-5-yl)phenoxy]-, ethyl ester](/img/structure/B186271.png)
![5-bromo-N-[2-(4-fluorophenyl)-1,3-benzoxazol-5-yl]furan-2-carboxamide](/img/structure/B186273.png)
![N-[4-(1,3-benzoxazol-2-yl)phenyl]-2-(4-bromophenoxy)acetamide](/img/structure/B186274.png)